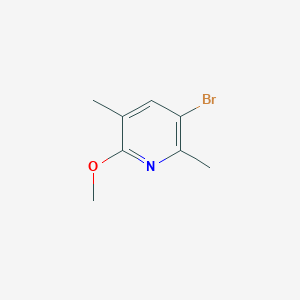

3-Bromo-6-methoxy-2,5-dimethylpyridine

Description

Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Materials Science

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental structural motif found in a wide array of natural products, including vitamins and alkaloids. nih.govresearchgate.net Its derivatives are of paramount importance in medicinal chemistry and drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety as of 2021. researchgate.net The presence of the nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and making it a versatile scaffold for creating diverse molecular architectures. nih.govwikipedia.org Pyridine-based compounds have found applications not only in pharmaceuticals but also as ligands in organometallic catalysis and in the development of functional nanomaterials. nih.gov The ability to readily functionalize the pyridine ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. nih.govresearchgate.net

Strategic Importance of Halogenated and Alkoxylated Pyridine Derivatives

The introduction of halogen and alkoxy groups onto the pyridine ring significantly expands its synthetic utility. Halogenated pyridines, for instance, are crucial intermediates in a vast number of chemical transformations. chemrxiv.orgnih.gov The carbon-halogen bond serves as a reactive handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. nih.gov This capability is instrumental in the diversification of drug candidates and the target-oriented synthesis of complex molecules. chemrxiv.org

Alkoxylated pyridines, on the other hand, bring different electronic and steric influences to the parent molecule. The methoxy (B1213986) group, as seen in the subject compound, is an electron-donating group that can influence the reactivity of the pyridine ring towards electrophilic substitution. Furthermore, the presence of alkoxy groups can impact the solubility and other physicochemical properties of the final product, which is a critical consideration in areas like drug development. nih.gov

Positionality and Substitution Patterns in Pyridine Chemistry: The Case of 3-Bromo-6-methoxy-2,5-dimethylpyridine

Electrophilic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com However, the position of substitution is critical. Reactions typically occur at the 3-position, which is the most electron-rich carbon. wikipedia.orgpearson.com The presence of a bromine atom at this position in the title compound suggests it was likely introduced through a specific synthetic strategy, possibly involving a ring-opening and closing sequence to achieve this regioselectivity. chemrxiv.orgchemrxiv.org

The methoxy group at the 6-position and the methyl groups at the 2- and 5-positions further modulate the ring's reactivity. These electron-donating groups can activate the ring towards certain reactions and influence the orientation of further substitutions. This specific substitution pattern makes this compound a valuable and specialized intermediate for the synthesis of more complex and targeted molecules in various fields of chemical research.

Data on this compound

Below are tables detailing some of the known physical and chemical properties of related pyridine compounds, providing context for the characteristics of this compound.

Table 1: Physical and Chemical Properties of Related Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

|---|---|---|---|---|---|

| 3-Bromo-6-methoxy-2-methylpyridine | 126717-59-7 | C₇H₈BrNO | 202.05 | Colorless to light yellow clear liquid | 86 °C/10 mmHg |

| 3-Bromo-2,6-dimethylpyridine | 3430-31-7 | C₇H₈BrN | 186.05 | Liquid | Not specified |

| 2-Bromo-3,5-dimethylpyridine | 92992-85-3 | C₇H₈BrN | 186.05 | Solid | Not specified |

| 3-Bromo-2,5-dimethylpyridine | 17117-19-0 | C₇H₈BrN | 186.05 | Not specified | Not specified |

Data sourced from references chemimpex.comsigmaaldrich.combldpharm.comsynquestlabs.comsynquestlabs.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Bromo-6-methoxy-2-methylpyridine |

| 3-Bromo-2,6-dimethylpyridine |

| 2-Bromo-3,5-dimethylpyridine |

| 3-Bromo-2,5-dimethylpyridine |

| 3-Bromo-5-methoxypyridine |

| 3-picoline |

| 3,5-lutidine |

| 2-methyl-1,5-pentanediamine |

| 2-methoxy-3-bromo-5-fluoropyridine |

| 2-methoxy-5-aminopyridine |

| 2-methoxy-5-fluoropyridine |

| 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b] nih.govresearchgate.netthiazepin-4(5H)-one |

| 6-methoxybenzo[d]thiazol-2-amine |

| 2-(bromomethyl)-2-butylhexanoic acid |

| 6-Bromo-2-methoxypyridin-3-amine |

| 3-bromo-5,6-dimethylpyridine-2-carbaldehyde |

| 3-bromo-6-methoxy-2,5-dimethylaniline |

| Bepotastine |

| 3-bromotetrazine |

| 3-halotetrazines |

| 3,6-dichlorotetrazine |

| 3-halopyridazines |

| 3,6-dichloropyridazines |

| 3-bromo-pyridazines |

| 3-(4-Methoxyphenyl)-6-(methylthio)-1,2,4,5-tetrazine |

| (3-methyloxetan-3-yl)methyl 4-methoxybenzoate |

| 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide |

| 4,6-dimethyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile |

| 2-Bromo-3,6-dimethoxypyridine |

| 5-Bromo-3-methoxy-2-nitropyridine |

| 2-Bromo-3-methylpyridine |

| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine |

| 5-bromopyridin-2-amine |

| 3,4-dimethoxybenzaldehyde |

| 2-(Chloromethyl)-4-Methoxy-3,5-Dimethylpyridine |

| 1-ethyl-3-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thiourea |

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

5-bromo-2-methoxy-3,6-dimethylpyridine |

InChI |

InChI=1S/C8H10BrNO/c1-5-4-7(9)6(2)10-8(5)11-3/h4H,1-3H3 |

InChI Key |

CMPGWKOPOJDFBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1OC)C)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Construction of 3 Bromo 6 Methoxy 2,5 Dimethylpyridine and Its Congeners

Regioselective Bromination and Alkoxylation Strategies for Pyridine (B92270) Ring Systems

The synthesis of 3-Bromo-6-methoxy-2,5-dimethylpyridine can be envisioned through the sequential introduction of substituents onto a pyridine scaffold. This requires precise control over the regioselectivity of both bromination and methoxylation steps.

Direct Halogenation Approaches on Pyridine Cores

Direct electrophilic halogenation of pyridine is often challenging due to the electron-deficient nature of the ring system, which deactivates it towards electrophilic attack. nih.gov Such reactions typically require harsh conditions, including high temperatures and the use of strong Lewis or Brønsted acids, and can result in mixtures of regioisomers. nih.gov For a substrate like 2,5-dimethylpyridine (B147104) (2,5-lutidine), achieving selective bromination at the 3-position requires careful selection of reagents and conditions to overcome the directing effects of the methyl groups and the ring nitrogen.

Alternative strategies often involve N-activation of the pyridine ring. One modern approach uses a ring-opening and closing sequence via Zincke imine intermediates to achieve 3-selective halogenation under milder conditions. nih.gov Another method involves the N-oxidation of the pyridine, followed by treatment with an activating agent like p-toluenesulfonic anhydride (B1165640) and a bromide source, which can lead to highly regioselective bromination. tcichemicals.com

The choice of brominating agent and solvent system is critical for controlling the outcome. N-bromosuccinimide (NBS) is a widely used reagent for bromination. daneshyari.com The reaction pathway, whether free-radical substitution on a side-chain or electrophilic substitution on the ring, is influenced by factors such as temperature and solvent polarity. daneshyari.com Nuclear bromination is generally favored by lower temperatures and polar solvents. daneshyari.com

Table 1: Factors Influencing Regioselectivity in Pyridine Bromination

| Factor | Influence on Regioselectivity | Example Condition |

| Reaction Temperature | Lower temperatures generally favor nuclear (ring) bromination over side-chain bromination. daneshyari.com | 0°C to room temperature |

| Solvent Polarity | Polar solvents like acetonitrile (B52724) or dimethylformamide can favor electrophilic aromatic substitution. daneshyari.com | Acetonitrile |

| Brominating Agent | N-bromosuccinimide (NBS) is a selective agent for both radical and electrophilic bromination. daneshyari.com | NBS in Acetonitrile |

| Catalyst/Activator | Strong acids (Brønsted or Lewis) are often required for direct electrophilic bromination of the deactivated pyridine ring. nih.gov | Sulfuric Acid, Ferric Chloride |

Nucleophilic Aromatic Substitution for Methoxy (B1213986) Group Introduction

The introduction of a methoxy group onto a brominated pyridine ring is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a bromo-substituted pyridine is treated with a methoxide (B1231860) source, such as sodium methoxide. The success and regioselectivity of this reaction are governed by the electronic properties of the pyridine ring. stackexchange.comechemi.com

The electron-withdrawing nitrogen atom in the pyridine ring activates the C-2 (ortho) and C-4 (para) positions towards nucleophilic attack. stackexchange.comechemi.com This is because the negative charge of the intermediate (a Meisenheimer-type complex) can be delocalized onto the electronegative nitrogen atom, leading to a more stable resonance structure. stackexchange.com Attack at the C-3 position does not allow for this stabilization, making substitution at this position less favorable. stackexchange.com

Therefore, to synthesize this compound, one would typically start with a precursor that already has a leaving group at the 6-position (e.g., 3,6-dibromo-2,5-dimethylpyridine) and substitute it with methoxide. The bromine at the 3-position is significantly less reactive towards nucleophilic substitution. youtube.com

Recent advancements include copper-catalyzed methoxylation reactions, which can serve as an alternative to traditional SNAr. These methods can couple aryl bromides with methoxy donors like 9-methoxy-9-borabicyclo[3.3.1]nonane (9-BBN-OMe) under mild conditions using a copper catalyst and a suitable ligand. chemistryviews.org

De Novo Pyridine Ring Synthesis with Defined Substitution Patterns

An alternative to modifying an existing pyridine ring is to construct the ring itself from acyclic components. This approach offers excellent control over the final substitution pattern, as the desired groups are incorporated into the starting materials.

Hantzsch-Type Condensations and Variants for Substituted Pyridines

The Hantzsch pyridine synthesis is a classic and versatile multi-component reaction for creating pyridine derivatives. wikipedia.orgfiveable.me In its fundamental form, it involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org This one-pot reaction first produces a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org The driving force for the oxidation step is the formation of the stable aromatic system. wikipedia.org

To construct a tetrasubstituted pyridine like this compound, appropriately substituted starting materials would be required. The process allows for significant structural diversity by varying the aldehyde and β-ketoester components. fiveable.me Modern variations of the Hantzsch synthesis focus on milder reaction conditions, the use of catalysts, and more efficient one-pot procedures that include the final aromatization step using oxidants like ferric chloride or manganese dioxide. wikipedia.org

Table 2: Components of the Hantzsch Pyridine Synthesis

| Component | Role in Final Pyridine Structure |

| Aldehyde | Provides the carbon atom at the 4-position of the pyridine ring. organic-chemistry.org |

| β-Ketoester (2 eq.) | Provide the carbon atoms at positions 2, 3, 5, and 6, along with their substituents. youtube.com |

| Ammonia/Nitrogen Source | Provides the nitrogen atom for the heterocyclic ring. fiveable.me |

Cycloaddition Reactions in Pyridine Formation

Cycloaddition reactions provide a powerful and convergent strategy for assembling highly substituted pyridine rings. These methods involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step.

One major approach is the transition metal-catalyzed [2+2+2] cycloaddition. nih.gov This reaction typically involves the co-cyclization of alkynes and a nitrile, which serves as the nitrogen source for the pyridine ring. By carefully selecting the substituted alkyne and nitrile precursors, a wide array of substitution patterns can be achieved with high regioselectivity. nih.gov

Another significant strategy is the inverse-electron demand Diels-Alder reaction, exemplified by the Boger pyridine synthesis. wikipedia.org This method involves the reaction of an electron-deficient diene, such as a 1,2,4-triazine, with an electron-rich dienophile, like an enamine. wikipedia.org The initial cycloadduct undergoes a retro-Diels-Alder reaction, extruding a stable molecule like nitrogen gas, followed by aromatization to yield the pyridine ring. wikipedia.orgacsgcipr.org This approach is particularly useful for accessing pyridines that are difficult to obtain through other methods. wikipedia.org Formal [4+2] cycloadditions between 1-azadienes and alkynes or their equivalents also represent an effective route to substituted pyridines. rsc.org

Diversification via Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 3-position of this compound serves as a versatile synthetic handle for introducing a wide range of functional groups through transition metal-catalyzed cross-coupling reactions. This allows for the late-stage diversification of the pyridine core.

Palladium-catalyzed reactions are particularly prominent in this context. Key examples include:

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This method is widely used to introduce aryl, heteroaryl, or alkyl groups. acs.org

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the bromopyridine with a terminal alkyne. The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with an amine. acs.org This powerful method allows for the synthesis of a diverse array of aminopyridines. acs.orgacs.org Specialized conditions, such as using sealed tubes, have been developed to handle volatile amines. acs.orgacs.org

Table 3: Common Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(0) or Pd(II) catalyst, Base (e.g., Na₂CO₃, K₃PO₄) acs.org |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) researchgate.net |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Phosphine (B1218219) Ligand, Base (e.g., NaOt-Bu) acs.orgchemspider.com |

Palladium-Catalyzed C-C Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from organohalide precursors. The bromine atom on the this compound scaffold is well-suited for such transformations.

The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound, is a widely employed method for generating biaryl structures. google.com The general catalytic cycle involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. google.com While specific studies on this compound are not extensively detailed in the literature, research on analogous polysubstituted bromopyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, demonstrates the feasibility and regioselectivity of such reactions. beilstein-journals.orgnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and can be optimized for specific substrates. google.com For instance, electron-rich and bulky phosphine ligands are often employed to enhance catalyst activity. google.com

The Negishi coupling offers a complementary approach, utilizing an organozinc reagent as the coupling partner. This reaction is known for its high functional group tolerance and mild reaction conditions. nih.gov The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. nih.gov The preparation of the requisite pyridyl zinc halide can be achieved through transmetalation from a pyridyl lithium species or by direct reaction with activated zinc. nih.gov Negishi couplings have proven effective for creating C-C bonds with bromoarenes, including complex heterocyclic systems. google.compharm.or.jp Although direct examples for this compound are scarce, the successful application of Negishi reactions to other brominated pyridines suggests its potential applicability. nih.govgoogle.com

Table 1: Comparison of Suzuki-Miyaura and Negishi Coupling Reactions for Pyridine Functionalization

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organozinc |

| Key Advantages | Commercial availability and stability of boronic acids; environmentally benign byproducts. google.com | High reactivity and functional group tolerance; mild reaction conditions. nih.gov |

| Common Catalysts | Pd(PPh₃)₄, Pd(OAc)₂, various Pd-phosphine complexes. google.com | Pd(dppf)Cl₂, Pd(dppe)Cl₂, Ni-based catalysts. google.compharm.or.jp |

| Typical Bases | Carbonates (Na₂CO₃, K₂CO₃), Phosphates (K₃PO₄). google.com | Often not required as organozinc reagents are sufficiently nucleophilic. |

C-Heteroatom Bond Formation from Brominated Pyridines

The bromine atom of this compound also serves as a handle for introducing heteroatoms, such as nitrogen and oxygen, which is crucial for modulating the electronic and pharmacological properties of the molecule.

C-N bond formation, often achieved through Buchwald-Hartwig amination, allows for the coupling of the bromopyridine with a wide range of primary and secondary amines. This palladium-catalyzed reaction has become a cornerstone of medicinal chemistry for synthesizing arylamines. The choice of ligand is paramount in overcoming challenges such as potential catalyst inhibition by the pyridine nitrogen.

C-O bond formation, or etherification, can be accomplished via copper-catalyzed Ullmann-type reactions or palladium-catalyzed couplings with alcohols or phenols. For instance, the synthesis of 5-Bromo-2-methoxypyridine can be achieved by reacting 2,5-dibromopyridine (B19318) with sodium methoxide, highlighting a classic nucleophilic aromatic substitution approach to forming a C-O bond on a brominated pyridine ring. google.com More advanced methods involve the use of arylboronic acids and N-methoxy amides catalyzed by copper salts to form C-O bonds. marks-clerk.com

Research on the synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the strategic application of C-N and C-O bond-forming reactions on a highly substituted pyridine core. google.com These studies underscore the importance of regioselectivity, which is dictated by the electronic nature of the substituents and the reaction conditions employed. google.com

Late-Stage Functionalization Approaches for Complex Pyridine Architectures

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable in drug discovery as it allows for the rapid generation of analogs from a common advanced intermediate, bypassing the need for de novo synthesis. google.com

For pyridine-containing molecules, LSF often targets C-H bonds, as direct functionalization of these bonds offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. google.com However, achieving selectivity in the LSF of pyridine rings can be challenging due to the presence of multiple C-H bonds and the electronic influence of the nitrogen atom. google.com

Strategies to control regioselectivity include exploiting the inherent electronic properties of the pyridine ring, steric hindrance, or using directing groups. One innovative approach involves a tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr). This method allows for the functionalization of the position alpha to the pyridine nitrogen, where a newly installed fluorine atom can be displaced by a variety of nucleophiles under mild conditions. While this specific methodology has been demonstrated on various complex pyridines, its application to this compound would depend on the relative reactivity of the C-H bonds versus the existing C-Br bond.

The development of LSF methods is a dynamic field, with ongoing efforts to discover new catalysts and reactions that provide predictable and selective functionalization of complex heterocyclic systems. google.com

Explorations in the Reaction Chemistry and Transformational Potential of 3 Bromo 6 Methoxy 2,5 Dimethylpyridine

Elaboration of the Bromine Moiety: Strategies for Further Functionalization

The bromine atom at the C-3 position of the pyridine (B92270) ring is a key functional handle for introducing molecular diversity. Its reactivity allows for a range of transformations, primarily through metal-halogen exchange and radical pathways.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental and powerful method for converting aryl bromides into organometallic reagents, which can then react with a wide array of electrophiles. wikipedia.org This process typically involves the treatment of the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate a highly reactive aryllithium species. wikipedia.org

In the context of 3-bromo-6-methoxy-2,5-dimethylpyridine, the bromine atom can be exchanged with lithium to form 6-methoxy-2,5-dimethylpyridin-3-yl-lithium. This intermediate can then be trapped with various electrophiles to install new functional groups at the 3-position. For instance, reaction with an aldehyde would yield a secondary alcohol, while quenching with carbon dioxide would produce a carboxylic acid. The presence of the methoxy (B1213986) and methyl groups on the pyridine ring can influence the rate and efficiency of the exchange process. wikipedia.org

An alternative to lithium-halogen exchange is the formation of a Grignard reagent through reaction with magnesium metal. While often requiring harsher conditions, the resulting organomagnesium species is generally less reactive and more selective than its organolithium counterpart.

| Electrophile | Resulting Functional Group |

|---|---|

| Aldehydes/Ketones | Alcohols |

| Carbon Dioxide (CO₂) | Carboxylic Acids |

| Isocyanates | Amides |

| Alkyl Halides | Alkylated Pyridines |

Radical Functionalization Pathways

Radical reactions offer a complementary approach to functionalizing the C-Br bond. Modern photoredox catalysis, often employing ruthenium or iridium complexes, can be utilized to generate an aryl radical from this compound under mild conditions. researchgate.netscispace.com This radical species can then participate in a variety of transformations, including cross-coupling reactions.

For example, in a visible-light-mediated process, the excited state of a photocatalyst can be reductively quenched to generate a potent reductant that facilitates the conversion of the C-Br bond to a pyridyl radical. scispace.com This radical can then be trapped by a suitable coupling partner, such as an alkene or another aromatic ring, to form new carbon-carbon bonds. The reaction conditions, including the choice of photocatalyst, solvent, and additives, are crucial for achieving high efficiency and selectivity.

Chemical Transformations Involving the Methoxy Group and its Derivatives

The methoxy group at the C-6 position is another key site for chemical modification. It can be cleaved to reveal a hydroxyl group, which can then be further functionalized.

A common method for the demethylation of aryl methyl ethers is treatment with strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). asianpubs.org In the case of this compound, this would yield 3-bromo-2,5-dimethylpyridin-6-ol, a pyridone tautomer. The resulting pyridone offers different reactivity patterns compared to the parent methoxypyridine. For instance, the hydroxyl group can be alkylated, acylated, or converted to a triflate for use in cross-coupling reactions.

The choice of demethylating agent is critical to avoid unwanted side reactions, given the presence of other functional groups on the pyridine ring. asianpubs.org

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature | Highly effective but can be harsh. |

| Hydrobromic Acid (HBr) | Aqueous solution, elevated temperature | A classic method, often requiring strong conditions. |

| Sulfuric Acid (H₂SO₄) | Concentrated acid, heat | Can be used for certain substrates. asianpubs.org |

C-H Functionalization of the Pyridine Nucleus in the Presence of Existing Substituents

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heteroaromatic rings without the need for pre-functionalization.

Direct C-H Activation at Ortho, Meta, and Para Positions

In this compound, the only available C-H bond on the pyridine ring is at the C-4 position. Transition metal-catalyzed C-H activation provides a direct route to functionalize this position. Palladium catalysts are widely used for direct arylation reactions, coupling the C-H bond with an aryl halide to form a biaryl structure. semanticscholar.org

The conditions for such reactions typically involve a palladium source (e.g., Pd(OAc)₂), a ligand (often a phosphine), a base, and a suitable solvent at elevated temperatures. The regioselectivity of the C-H activation is influenced by the electronic and steric properties of the substituents on the pyridine ring. The electron-donating methoxy and methyl groups can activate the pyridine ring towards electrophilic attack, which is a key step in many C-H activation cycles.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing group. In principle, the methoxy group at the C-6 position could direct metalation to the C-5 position. However, in this compound, the C-5 position is already substituted with a methyl group.

Alternatively, if a suitable directing group were installed at the C-4 position, it could direct metalation to the C-3 or C-5 positions. However, given the existing substitution pattern, direct C-H activation at the C-4 position is the more plausible pathway for further functionalization of the pyridine nucleus.

Ring-Modification and Ring-Opening Reactions of the Pyridine Core

The pyridine ring, a stable aromatic system, can undergo significant structural transformations, including modification to other heterocyclic systems or complete ring-opening, under specific reaction conditions. While direct experimental data on ring-modification and ring-opening reactions for this compound are not extensively documented in publicly available literature, established methodologies for the transformation of substituted pyridines provide a framework for its potential reactivity. These transformations often require initial activation of the pyridine ring, for instance, through N-oxidation or N-amination, followed by reactions with various reagents to induce skeletal reorganization.

Recent advances in synthetic chemistry have introduced powerful "skeletal editing" techniques that enable the conversion of the pyridine core into different carbo- and heterocyclic structures. digitellinc.comnih.govresearchgate.net One such strategy involves a deconstruction-reconstruction approach, where the pyridine ring is first opened to form an intermediate, such as a vinamidinium salt, which can then be cyclized with different reagents to yield a variety of new heterocycles. digitellinc.com This method allows for the transformation of a single pyridine precursor into a library of diverse N-heterocycles, including pyrimidines, pyrazoles, and isoxazoles. digitellinc.com

Another innovative approach is the direct skeletal editing of pyridines to benzenes and naphthalenes. nih.govresearchgate.net This can be achieved through a one-pot sequence of dearomatization, cycloaddition with a suitable dienophile, and a subsequent rearomatizing retro-cycloaddition. nih.govresearchgate.net Such a transformation would represent a significant modification of the original pyridine skeleton of this compound, converting the nitrogen-containing heterocycle into a carbocyclic aromatic ring.

Furthermore, pyridines can be transformed into fused bicyclic heterocycles. acs.orgacs.org For example, after conversion to an N-aminopyridinium salt, reaction with a suitable reagent can initiate a sequence of nucleophilic addition and electrocyclic ring opening/ring closure to generate fused systems like pyrazolopyridazines. acs.org

Ring expansion reactions offer another avenue for modifying the pyridine core, potentially leading to the formation of seven-membered rings like azepines. researchgate.netorganic-chemistry.orgpharmaguideline.com These transformations can be initiated photochemically or through rearrangement of intermediates derived from the parent pyridine. researchgate.netorganic-chemistry.org The Ciamician–Dennstedt rearrangement, for instance, describes the ring-expansion of pyrrole (B145914) to 3-chloropyridine (B48278) using dichlorocarbene, illustrating a classic example of ring expansion in nitrogen heterocycles. wikipedia.org

The following table summarizes potential ring-modification and ring-opening reactions that could be hypothetically applied to this compound based on established pyridine chemistry.

| Transformation Type | General Reagents/Conditions | Potential Product from this compound |

| Deconstruction-Reconstruction | 1. Ring opening (e.g., with a nucleophile) 2. Cyclization with a suitable partner (e.g., hydrazine, hydroxylamine) | Substituted Pyrazole, Isoxazole, or Pyrimidine |

| Skeletal Editing to Carbocycles | 1. Dearomatization 2. [4+2] Cycloaddition 3. Retro-cycloaddition | Substituted Benzene or Naphthalene |

| Skeletal Editing to other Heterocycles | 1. N-amination and ortho-azidation 2. Photoinitiation | Substituted Pyridazine |

| Ring Expansion | Photochemical rearrangement or specific reagents (e.g., carbenes) | Substituted Azepine |

| Fusion to Bicyclic Systems | 1. N-activation 2. Reaction with binucleophiles (e.g., hydrazine) | Fused Pyrazolopyridazine derivative |

Mechanistic Insights into the Reactivity and Synthesis of 3 Bromo 6 Methoxy 2,5 Dimethylpyridine Derivatives

Unraveling Reaction Pathways and Intermediates in Pyridine (B92270) Functionalization

The functionalization of 3-Bromo-6-methoxy-2,5-dimethylpyridine can proceed through several key reaction pathways, primarily involving the substitution of the bromine atom at the 3-position. The electronic nature of the pyridine ring, influenced by the methoxy (B1213986) and methyl substituents, plays a crucial role in dictating its reactivity.

One of the most common transformations is cross-coupling reactions , such as the Suzuki-Miyaura coupling. In these reactions, the bromine atom is substituted with an aryl or vinyl group from a boronic acid or ester in the presence of a palladium catalyst. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle that begins with the oxidative addition of the this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Nucleophilic aromatic substitution (SNAr) presents another important pathway for the functionalization of this pyridine derivative. Although the pyridine ring is electron-rich due to the methoxy and methyl groups, the inherent electron-withdrawing nature of the nitrogen atom can facilitate nucleophilic attack, particularly under forcing conditions or with highly activated nucleophiles. The bromine atom at the 3-position serves as a good leaving group. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, which then expels the bromide ion to form the substituted product.

The presence of the methoxy group can also offer a handle for other transformations. Demethylation to the corresponding pyridone is a potential reaction pathway, which can alter the electronic properties and subsequent reactivity of the ring system.

Below is a table summarizing potential functionalization reactions and their likely intermediates:

| Reaction Type | Reagents & Conditions | Key Intermediate(s) | Expected Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Oxidative addition complex, Transmetalation complex | 3-Aryl-6-methoxy-2,5-dimethylpyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Pd(II)-amido complex | 3-Amino-6-methoxy-2,5-dimethylpyridine derivative |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe, KCN) | Meisenheimer complex | 3-Substituted-6-methoxy-2,5-dimethylpyridine |

| Lithiation/Metal-Halogen Exchange | Organolithium reagent (e.g., n-BuLi) at low temperature | 3-Lithio-6-methoxy-2,5-dimethylpyridine | Functionalized at the 3-position after quenching with an electrophile |

Kinetics and Thermodynamics of Substitution and Transformation Reactions

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to its structure. The rates of substitution reactions at the 3-position are influenced by several factors:

Bond Strength: The C-Br bond is weaker than a C-H or C-C bond, making it the most likely site for cleavage in many reactions.

Electronic Effects: The electron-donating methoxy group at the 6-position and the methyl groups at the 2- and 5-positions increase the electron density of the pyridine ring. This can slow down the rate of nucleophilic aromatic substitution, which is typically favored on electron-deficient aromatic systems. Conversely, these electron-donating groups can facilitate electrophilic attack, although the bromine atom's deactivating effect must be considered. In the context of cross-coupling reactions, the electron-rich nature of the pyridine can enhance the rate of oxidative addition to the palladium catalyst.

Steric Hindrance: The methyl group at the 2-position can provide some steric hindrance around the nitrogen atom and the adjacent 3-position, potentially influencing the approach of bulky reagents or catalysts.

Thermodynamically, the formation of more stable products drives the reactions. For instance, in a successful Suzuki-Miyaura coupling, the formation of a new, stable C-C bond in the biaryl product is a significant thermodynamic driving force.

The following table outlines the general kinetic and thermodynamic considerations for key reactions:

| Reaction | Key Kinetic Factors | Key Thermodynamic Factors |

| Suzuki-Miyaura Coupling | Rate of oxidative addition, Catalyst and ligand choice, Temperature | Formation of a stable C-C bond, Stability of the final product |

| Buchwald-Hartwig Amination | Ligand acceleration, Basicity of the amine and the reaction base | Formation of a stable C-N bond |

| Nucleophilic Aromatic Substitution | Strength of the nucleophile, Solvent polarity, Leaving group ability of bromide | Relative stability of the starting material versus the product |

Catalyst Design Principles and Their Impact on Reaction Mechanisms

For transition-metal-catalyzed reactions involving this compound, the design of the catalyst is paramount for achieving high efficiency and selectivity. This is particularly true for cross-coupling reactions.

The choice of the palladium precursor and the ligand are critical. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. The role of the ligand is to stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

For the functionalization of an electron-rich substrate like this compound, bulky and electron-rich phosphine (B1218219) ligands are often preferred. These ligands can promote the oxidative addition step and stabilize the resulting Pd(II) intermediate. Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and biarylphosphine ligands like SPhos and XPhos. The "bite angle" of bidentate ligands, such as BINAP, can also influence the outcome of the reaction, affecting both reactivity and selectivity. libretexts.org

The mechanism of the Heck reaction, for instance, can be influenced by the catalyst system. libretexts.org While not a direct substitution of the bromine, if the pyridine were to be synthesized via a Heck reaction, the choice between a neutral or cationic palladium intermediate, dictated by the ligands and additives, would determine the regioselectivity of the alkene insertion. libretexts.org

Principles for catalyst design include:

Tuning Ligand Sterics and Electronics: To balance catalyst activity and stability.

Utilizing Bidentate or Monodentate Ligands: To control coordination geometry and reactivity.

Employing Pre-catalysts: That are readily activated under the reaction conditions.

The impact of catalyst design is summarized in the table below:

| Catalyst Component | Principle | Impact on Mechanism |

| Ligand | Bulky, electron-rich phosphines | Promote oxidative addition, stabilize intermediates |

| Palladium Source | Pd(0) or Pd(II) precursors | Pd(II) requires in-situ reduction to the active Pd(0) state |

| Additives/Base | Choice of base (e.g., carbonate, phosphate) | Affects the rate of transmetalation and catalyst regeneration |

Stereochemical Control and Regioselectivity in Pyridine Synthesis and Derivatization

While this compound itself is achiral, its derivatization can lead to the formation of chiral molecules, making stereochemical control a crucial consideration.

Regioselectivity in the synthesis of such a substituted pyridine is fundamental. The substitution pattern is typically established during the construction of the pyridine ring or through directed functionalization of a pre-existing pyridine. For example, the bromination of 6-methoxy-2,5-dimethylpyridine would be expected to occur at the 3-position due to the directing effects of the methoxy and methyl groups.

In derivatization reactions, stereochemical control becomes important when a new stereocenter is created. For instance, in an asymmetric Heck-type reaction to form a derivative, the use of a chiral ligand on the palladium catalyst can induce enantioselectivity. libretexts.org Chiral ligands like (R)- or (S)-BINAP can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. libretexts.org

The synthesis of substituted piperidines from pyridine precursors often involves stereoselective reduction or addition reactions. acs.org While this is a step beyond the direct derivatization of the aromatic pyridine, it highlights the potential for stereochemical control in related systems. The addition of Grignard reagents to pyridine-N-oxides, for example, can proceed with high diastereoselectivity. acs.org

Key strategies for stereochemical and regioselective control include:

Directed Ortho-Metalation: Using the directing ability of a substituent to introduce a new group at a specific position.

Use of Chiral Catalysts: In reactions that create new stereocenters.

Substrate Control: Where the existing stereochemistry of a substrate influences the stereochemical outcome of a reaction.

The following table provides examples of stereochemical and regioselective considerations:

| Reaction/Process | Controlling Factor | Outcome |

| Bromination of 6-methoxy-2,5-dimethylpyridine | Directing effects of substituents | Regioselective formation of the 3-bromo isomer |

| Asymmetric Cross-Coupling | Chiral ligand (e.g., BINAP) | Enantioselective formation of a chiral biaryl product |

| Diastereoselective Addition to a Derivative | Steric hindrance from existing substituents | Formation of one diastereomer in preference to another |

Computational Chemistry in the Investigation of 3 Bromo 6 Methoxy 2,5 Dimethylpyridine Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and conformational preferences.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule such as 3-Bromo-6-methoxy-2,5-dimethylpyridine, DFT can be employed to determine a range of properties.

DFT studies on substituted pyridines have demonstrated that substituents significantly influence the geometry and electronic properties of the pyridine (B92270) ring. researchgate.netnih.gov For this compound, the electron-donating methoxy (B1213986) and methyl groups, along with the electron-withdrawing bromo group, would create a unique electronic distribution. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles, offering a detailed 3D model of the molecule. nih.gov

Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's stability and reactivity. In substituted pyridine systems, electron-donating groups have been shown to increase the electron density around the metal center in complexes, a feature that can be quantified through DFT analysis. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Substituted Pyridine

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Provides insight into polarity and intermolecular interactions |

Note: The values in this table are illustrative for a generic substituted pyridine and not specific to this compound, as direct published data is unavailable.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit often at a higher computational cost than DFT.

For this compound, ab initio calculations would be valuable for obtaining a precise understanding of its conformational landscape. The rotation of the methoxy and methyl groups relative to the pyridine ring leads to different conformers with varying energies. Ab initio methods can accurately calculate the energies of these conformers and the energy barriers between them, identifying the most stable geometric arrangement. For instance, studies on similar molecules like 2,6-lutidine have used ab initio calculations to determine the most stable rotamer and to understand how substituent rotation affects the electronic density of the pyridine ring. researchgate.net

Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools to predict how a molecule will behave in a chemical reaction. For this compound, understanding its reactivity and selectivity is key to its potential applications.

The electronic properties derived from DFT calculations, such as the distribution of electron density and the energies of frontier orbitals, are direct indicators of reactivity. The calculated electrostatic potential map can highlight the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. In the case of this compound, the nitrogen atom and the oxygen of the methoxy group are expected to be electron-rich, while the carbon atom attached to the bromine is a likely site for nucleophilic substitution.

Computational studies on substituted pyridines have shown that the nature and position of substituents dictate the regioselectivity of reactions. nih.gov For example, the interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing bromo group will influence the orientation of incoming reactants in electrophilic aromatic substitution reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents. rsc.org

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms over a series of time steps. This would provide a detailed picture of the molecule's flexibility, including the rotation of its substituents and the puckering of the pyridine ring, if any. rsc.org

MD simulations are particularly useful for understanding intermolecular interactions. The simulation can reveal how the molecule interacts with solvent molecules through hydrogen bonding or van der Waals forces. This information is crucial for predicting solubility and for understanding how the solvent might influence reaction pathways. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the nature of the intermolecular interactions that stabilize them. rsc.org

Computational Studies on Reaction Mechanisms and Transition States

For this compound, computational methods can be used to study various potential reactions, such as nucleophilic substitution at the C-Br bond or electrophilic attack on the pyridine ring. Using DFT or ab initio methods, the structures and energies of the transition states for these reactions can be calculated. The height of the energy barrier associated with the transition state (the activation energy) determines the rate of the reaction.

By comparing the activation energies for different possible reaction pathways, it is possible to predict which reaction is more likely to occur and to understand the factors that control the selectivity. For example, computational studies on related pyridine systems have been used to understand the electronic effects that govern the outcome of a reaction. nih.govacs.orgnih.gov

Table 2: Hypothetical Reaction Pathway Analysis for this compound

| Reaction Pathway | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) |

| Nucleophilic Substitution (SNAr) | This compound + Nu⁻ | 25 | 3-Nu-6-methoxy-2,5-dimethylpyridine + Br⁻ |

| Electrophilic Aromatic Substitution | This compound + E⁺ | 30 | 3-Bromo-4-E-6-methoxy-2,5-dimethylpyridine |

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from computational studies of reaction mechanisms. The values are not based on actual calculations for the specified compound.

Advanced Analytical Techniques for the Characterization of 3 Bromo 6 Methoxy 2,5 Dimethylpyridine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The analysis of one-dimensional ¹H and ¹³C NMR spectra provides the initial and most fundamental information regarding the molecular structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For 3-Bromo-6-methoxy-2,5-dimethylpyridine, the expected chemical shifts can be predicted based on the analysis of simpler, analogous structures.

In the ¹H NMR spectrum, the compound is expected to show a single aromatic proton signal, a singlet for the methoxy (B1213986) group protons, and two singlets for the two methyl groups attached to the pyridine (B92270) ring. The exact position of the aromatic proton is influenced by the electronic effects of the bromine, methoxy, and methyl substituents.

In the ¹³C NMR spectrum, all nine carbon atoms of the molecule should be distinguishable. The chemical shifts of the pyridine ring carbons are particularly informative. The carbon atom bonded to the electronegative bromine (C3) would be shielded due to the "heavy atom effect," while the carbon bonded to the oxygen of the methoxy group (C6) would be significantly deshielded.

¹⁵N NMR spectroscopy, although less common, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen would be influenced by the substitution pattern on the ring, offering another layer of structural verification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the analysis of analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~ 7.5 | - |

| OCH₃ | ~ 3.9 | - |

| 2-CH₃ | ~ 2.5 | - |

| 5-CH₃ | ~ 2.3 | - |

| C2 | - | ~ 158 |

| C3 | - | ~ 115 |

| C4 | - | ~ 140 |

| C5 | - | ~ 125 |

| C6 | - | ~ 162 |

| OCH₃ | - | ~ 54 |

| 2-CH₃ | - | ~ 23 |

| 5-CH₃ | - | ~ 18 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would be of limited use for the aromatic system as there is only one aromatic proton, but it could confirm the absence of coupling for the methyl and methoxy singlets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a crucial experiment for assigning the carbon signals. It would definitively link the proton signals of the methoxy and methyl groups to their corresponding carbon signals and the aromatic proton to its attached carbon (C4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This powerful technique is key to piecing together the molecular skeleton. For instance, correlations would be expected from the methoxy protons to the C6 carbon, from the aromatic H4 proton to carbons C2, C3, C5, and C6, and from the methyl protons to the adjacent ring carbons. These correlations would confirm the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. This experiment would be particularly useful to confirm the relative positions of the substituents. For example, a NOESY correlation between the methoxy group protons and the proton at C4, or between the methyl group at C2 and the proton at C4, would provide definitive evidence for their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass of this compound (C₉H₁₂BrNO) is 230.0175 Da. An HRMS measurement confirming this mass would provide strong evidence for the compound's identity.

Furthermore, a key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), separated by two mass units. Observing this characteristic pattern for ions containing a bromine atom is a definitive indicator of its presence in the molecule. For instance, predicted data for the analogue 2-bromo-6-methoxypyridine (B1266871) shows the [M+H]⁺ peak at m/z 187.97057 and a corresponding isotopic peak. uni.lu

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M(⁷⁹Br)]⁺ | C₉H₁₂⁷⁹BrNO | 230.0175 |

| [M(⁸¹Br)]⁺ | C₉H₁₂⁸¹BrNO | 232.0155 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of functional groups.

For this compound, the IR and Raman spectra would show characteristic bands for the various functional groups present.

Aromatic C-H stretching: Expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The methyl and methoxy groups will show C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: The pyridine ring vibrations are expected in the 1400-1650 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group should produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

C-Br stretching: The vibration for the carbon-bromine bond is expected in the fingerprint region, typically between 500 and 650 cm⁻¹.

Analysis of related compounds, such as 2-amino-5-bromo-3-methylpyridine, shows characteristic FTIR and Raman signals that help in assigning these vibrational modes. spectrabase.com

Table 3: Expected IR and Raman Vibrational Frequencies for this compound Note: These are estimated frequency ranges based on typical functional group absorptions and data from analogues.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=N, C=C Ring Stretch | 1400 - 1650 | IR, Raman |

| C-H Bending | 1350 - 1480 | IR |

| C-O-C Asymmetric Stretch | 1200 - 1275 | IR |

| C-O-C Symmetric Stretch | 1000 - 1075 | IR |

| C-Br Stretch | 500 - 650 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive, unambiguous structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms.

A crystal structure for this compound has not been reported in the public domain. However, if a crystal structure were to be obtained, it would confirm the substitution pattern on the pyridine ring and reveal the conformation of the methoxy group relative to the ring. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. Analysis of the crystal structure of related compounds, like copper-based perovskites containing 2-amino-5-methylpyridine, highlights the types of intermolecular forces, such as hydrogen bonding, that can be present. acs.org This information is crucial for understanding the physical properties of the compound in its solid form.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)

The purity and separation of this compound and its analogues are critical for their application in research and synthesis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for these purposes. These methods allow for the effective separation of the main compound from starting materials, by-products, and degradation products, ensuring a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a commonly employed method for the analysis of pyridine derivatives. This technique is well-suited for moderately polar compounds like this compound. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase.

While specific validated methods for this compound are not extensively documented in publicly available literature, methods for analogous compounds, such as other bromo-methoxypyridine derivatives, provide a strong basis for developing an effective analytical procedure. sielc.com For instance, the analysis of structurally similar compounds often utilizes a mobile phase consisting of a mixture of acetonitrile (B52724) and water, frequently with an acid modifier like formic acid or phosphoric acid to improve peak shape and resolution. sielc.comhelixchrom.com

A typical HPLC method for the purity assessment of this compound would involve the parameters outlined in the following table.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Gradient | 50-95% Acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Using such a method, one could expect to separate this compound from potential impurities, such as unreacted starting materials or side-products from its synthesis. The retention times would vary based on the polarity of the compounds, with more polar compounds eluting earlier.

| Compound | Plausible Retention Time (min) | Purity (%) |

|---|---|---|

| 2,5-dimethyl-6-methoxypyridine (precursor) | 4.2 | Impurity |

| This compound | 8.5 | >98 |

| Dibrominated analogue (potential by-product) | 10.1 | Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. Capillary GC columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms or DB-5), are generally effective for the separation of substituted pyridines. nih.govmdpi.com

The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and carried by an inert gas through the column. The separation is based on the compounds' boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which acts as a molecular fingerprint, allowing for confident identification. This is particularly useful for distinguishing between isomeric compounds which might have similar retention times. Studies on related substituted pyridines have shown that GC-MS is highly sensitive and provides excellent resolution. nih.govnih.gov

Below are typical parameters that could be used for a GC-MS analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

The resulting data would provide both the retention time for purity assessment and the mass spectrum for structural confirmation.

| Compound | Plausible Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| This compound | 12.7 | 217 (M+), 219 (M+2), 202, 123 |

Exploration of Structure Reactivity and Structure Property Relationships in 3 Bromo 6 Methoxy 2,5 Dimethylpyridine Derivatives

Systematic Variation of Substituents and Their Influence on Chemical Reactivity

The chemical identity of 3-Bromo-6-methoxy-2,5-dimethylpyridine is defined by its substituents: a bromine atom, a methoxy (B1213986) group, and two methyl groups attached to the pyridine (B92270) core. Systematically varying any of these groups can profoundly impact the molecule's reactivity.

The bromine at the C-3 position is a particularly versatile functional handle. As a good leaving group, it is amenable to a wide range of nucleophilic substitution and cross-coupling reactions. For instance, replacing the bromine with other halogens would alter the reactivity in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. The C-Br bond is generally more reactive than a C-Cl bond but less reactive than a C-I bond in typical palladium-catalyzed cross-coupling sequences.

Similarly, altering the methyl groups at the C-2 and C-5 positions would have predictable consequences. Replacing them with larger alkyl groups would increase steric hindrance, which can be a tool to direct reactions to other, less-crowded sites on the molecule. Conversely, replacing them with electron-withdrawing groups would drastically alter the electronic landscape of the pyridine ring.

| Position | Original Substituent | Varied Substituent | Predicted Effect on Reactivity |

|---|---|---|---|

| C-3 | -Br | -I | Increases reactivity in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). |

| C-3 | -Br | -Cl | Decreases reactivity in Pd-catalyzed cross-coupling reactions. |

| C-6 | -OCH₃ | -OC₂H₅ | Slight increase in electron-donating effect; minor impact on electronic reactivity but increases steric bulk near the nitrogen. |

| C-6 | -OCH₃ | -CF₃ | Drastically decreases ring electron density, making the ring more susceptible to nucleophilic attack and less to electrophilic attack. |

| C-2 / C-5 | -CH₃ | -H | Reduces steric hindrance and slightly decreases the electron-donating effect, potentially increasing accessibility for reactions at adjacent positions. |

| C-2 / C-5 | -CH₃ | -C(CH₃)₃ (tert-butyl) | Significantly increases steric hindrance, potentially blocking reactions at or near these positions. |

Electronic and Steric Effects of Halogen, Alkoxy, and Alkyl Groups on Pyridine Reactivity

Electronic Effects : The substituents modulate this inherent reactivity.

Methoxy Group (-OCH₃) : Located at C-6, this group exerts a strong electron-donating effect through resonance (+M effect) and an electron-withdrawing inductive effect (-I effect). The resonance effect is typically dominant, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. This helps to counteract the electron-withdrawing nature of the nitrogen atom, making electrophilic attack more feasible than on an unsubstituted pyridine.

Methyl Groups (-CH₃) : At the C-2 and C-5 positions, these alkyl groups are electron-donating through an inductive effect (+I effect) and hyperconjugation. They activate the ring by pushing electron density into it, further facilitating electrophilic reactions. youtube.com

Steric Effects : The physical size of the substituents influences which sites on the molecule are accessible for reaction.

The methyl group at C-2 provides significant steric hindrance around the nitrogen atom and the C-3 position. This can impede the coordination of the nitrogen atom to metal catalysts or large reagents and can also hinder substitution reactions at the C-3 position. acs.orgacs.org

The methoxy group at C-6 similarly blocks access to the nitrogen from that side. The combined steric shielding from the C-2 methyl and C-6 methoxy groups can make the pyridine nitrogen less basic and a poorer nucleophile compared to less substituted pyridines. acs.org

The combination of these effects makes the C-4 position a likely site for electrophilic attack, as it is activated by the flanking methyl and methoxy groups and is sterically less hindered than other positions.

| Substituent | Position | Primary Electronic Effect | Primary Steric Effect |

|---|---|---|---|

| -Br | C-3 | Electron-withdrawing (Inductive, -I) | Moderate |

| -OCH₃ | C-6 | Electron-donating (Resonance, +M) | Significant (hinders access to N and C-5) |

| -CH₃ | C-2 | Electron-donating (Inductive, +I) | Significant (hinders access to N and C-3) |

| -CH₃ | C-5 | Electron-donating (Inductive, +I) | Moderate |

Tuning of Material Properties through Pyridine Functionalization (e.g., for use as ligands, precursors for organic materials)

The functional groups on this compound make it a valuable building block for creating advanced materials with tailored properties. Pyridine derivatives are widely used as ligands for transition metals, in organocatalysis, and as components of functional organic materials. rsc.orgrsc.org

Ligands for Coordination Complexes : The pyridine nitrogen atom can coordinate to a metal center, making this molecule and its derivatives potential ligands in coordination chemistry. By reacting the bromine at C-3 (e.g., via Suzuki or Stille coupling) to introduce other coordinating groups, polydentate "pincer" ligands can be synthesized. nih.gov The electronic properties of the resulting metal complex, such as its catalytic activity or magnetic behavior, can be finely tuned by the substituents on the pyridine ring. rsc.orgrsc.org For example, electron-donating groups on the pyridine ligand generally increase the electron density on the metal center. nih.gov

Precursors for Organic Materials : Pyridine-containing polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). st-andrews.ac.uk The electron-deficient nature of the pyridine ring can enhance the electron-transporting properties of a conjugated polymer. st-andrews.ac.uk The bromo-functionalization of this compound provides a direct route to incorporate this unit into a polymer backbone using polymerization methods based on cross-coupling reactions. The methoxy and methyl substituents can be used to ensure solubility and influence the solid-state packing of the resulting polymer, thereby tuning its optoelectronic properties.

| Reaction at C-3 (-Br) | Resulting Derivative Class | Potential Application | Property Tuned by Pyridine Core |

|---|---|---|---|

| Suzuki coupling with an arylboronic acid containing a phosphine (B1218219) group | Phosphine-Pyridine Ligands | Homogeneous Catalysis | Electronic and steric environment of the metal catalyst. nih.gov |

| Sonogashira coupling with a terminal alkyne | Aryl-alkynyl Pyridines | Molecular Wires, Organic Electronics | LUMO energy level, charge transport properties. st-andrews.ac.uk |

| Buchwald-Hartwig amination with a carbazole (B46965) derivative | Carbazole-Pyridine Hybrids | Host materials for OLEDs | Triplet energy, charge-carrier mobility. |

| Metalation followed by reaction with an electrophile | Further Functionalized Pyridines | Diverse (Pharmaceuticals, Agrochemicals) | Biological activity, binding affinity to targets. chemimpex.com |

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the reactivity of a chemical based on its structural and electronic features. This approach is valuable for streamlining the design of new molecules and reactions by replacing time-consuming experiments with computational predictions. chemrxiv.org

For a molecule like this compound, a QSRR model could be developed to predict its behavior in a specific context, such as its efficacy as a ligand in a catalytic reaction or its rate of reaction in a synthetic transformation. The process involves calculating a set of molecular descriptors and correlating them with experimentally measured reactivity data. nih.gov

Key molecular descriptors relevant to pyridine derivatives include:

Quantum Chemical Parameters : These are calculated using methods like Density Functional Theory (DFT). They include the energy of the Highest Occupied Molecular Orbital (E-HOMO), which relates to the ability to donate electrons, and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), which relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity. nih.gov

Electronic Descriptors : These include atomic charges, dipole moment, and electrostatic potential maps. These descriptors quantify the electron distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Steric Descriptors : Parameters such as molecular volume or specific substituent steric parameters (like Taft's E_s) can quantify the steric hindrance around reactive centers.

By building a database of these descriptors for a series of related pyridine derivatives and measuring their corresponding reactivity, a statistical model (e.g., using multiple linear regression) can be generated. This model can then be used to predict the reactivity of new, untested derivatives, including variations of this compound, accelerating the discovery of molecules with desired properties. nih.gov

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Quantum Chemical | E-HOMO (Energy of Highest Occupied Molecular Orbital) | Relates to nucleophilicity and ease of oxidation. nih.gov |

| Quantum Chemical | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to electrophilicity and ease of reduction. nih.gov |

| Electronic | Dipole Moment (µ) | Measures overall molecular polarity, influencing solubility and intermolecular interactions. nih.gov |

| Electronic | Charge on Nitrogen Atom | Indicates the Lewis basicity and nucleophilicity of the pyridine nitrogen. |

| Topological/Steric | Molecular Volume (V_i) | Quantifies the size of the molecule, relating to steric effects. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.